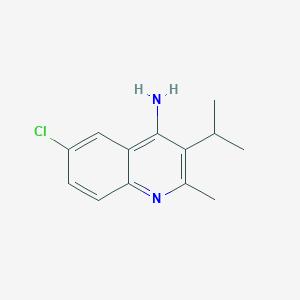

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

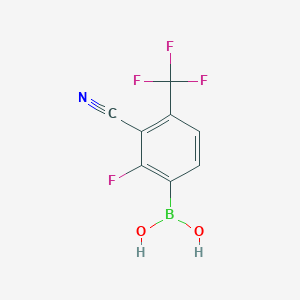

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-Indazol ist eine chemische Verbindung, die eine borhaltige heterocyclische Struktur aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-Indazol beinhaltet typischerweise die Reaktion von 1H-Indazol mit 5,5-Dimethyl-1,3,2-dioxaborinan unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter einer inerten Atmosphäre durchgeführt, um Oxidation zu vermeiden. Zu den Reaktionsbedingungen gehören häufig:

Temperatur: Moderate bis hohe Temperaturen (z. B. 60–100 °C)

Lösungsmittel: Häufige Lösungsmittel sind Toluol oder Dichlormethan

Katalysator: Palladium-basierte Katalysatoren werden häufig verwendet

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen und Reaktoren kann dazu beitragen, die Reaktionsbedingungen präzise zu kontrollieren und so eine gleichbleibende Produktqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-Indazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Boronsäuren oder andere borhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Borhydridkomplexen führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Borgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperiodat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder organometallische Verbindungen werden eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Boronsäuren, Borhydridkomplexe und verschiedene substituierte Indazolderivate.

Wissenschaftliche Forschungsanwendungen

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-Indazol hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Interaktion mit Biomolekülen.

Medizin: Die Forschung untersucht derzeit sein Potenzial als Therapeutikum, insbesondere in der Krebsbehandlung.

Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien verwendet, wie z. B. Polymere und Nanomaterialien.

Wirkmechanismus

Der Mechanismus, über den 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-Indazol seine Wirkungen entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Boratom in der Verbindung kann reversible kovalente Bindungen mit nucleophilen Stellen in Proteinen bilden, was zur Hemmung oder Modulation ihrer Aktivität führt. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen, darunter solche, die an der Zellsignalisierung und dem Stoffwechsel beteiligt sind.

Wissenschaftliche Forschungsanwendungen

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism by which 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinan

- 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-Naphthaldehyd

Einzigartigkeit

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-Indazol ist aufgrund seines Indazolkerns einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen borhaltigen Verbindungen bietet es ein anderes Reaktivitätsprofil und Potenzial für vielfältige Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C12H15BN2O2 |

|---|---|

Molekulargewicht |

230.07 g/mol |

IUPAC-Name |

6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole |

InChI |

InChI=1S/C12H15BN2O2/c1-12(2)7-16-13(17-8-12)10-4-3-9-6-14-15-11(9)5-10/h3-6H,7-8H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

HQKMAMPORASMRV-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=NN3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)